3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZXPTPZTYNEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the nucleophilic substitution reaction of a pyrrolo[2,3-b]pyridine derivative with a piperazine derivative. One common method includes the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with 1-(2-aminoethyl)piperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with amine or alcohol functionalities.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the piperazine moiety.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine is with a molecular weight of approximately 230.32 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity. Its structural characteristics contribute to its interaction with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study highlighted the potential of these compounds as inhibitors of mTOR and PI3K pathways, which are critical in cancer cell survival and proliferation .
Neurological Disorders
The compound has shown potential in treating neurological disorders due to its interaction with neurotransmitter systems. Specifically, derivatives of pyrrolo[2,3-b]pyridine have been explored for their effects on serotonin and dopamine receptors, indicating possible applications in treating conditions such as depression and anxiety .
Glycine Transporter Inhibition
Recent studies have identified this compound as a candidate for glycine transporter 1 (GlyT1) inhibition. This mechanism is crucial for modulating neurotransmission and could lead to advancements in treating schizophrenia and other psychiatric disorders .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it is studied for its ability to inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell growth .
Comparison with Similar Compounds
3-(Piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₁₂H₁₆N₄
- Molecular Weight : 216.28 g/mol
- Key Differences : Replaces the ethyl linker with a methyl group, reducing steric bulk and altering pharmacokinetics.
- Activity : Exhibits solubility challenges (stored at 2–8°C in sealed conditions) and is used in kinase inhibitor research .
3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
Antitumor Activity
Compound 1f (3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine):
- Activity : Inhibits cyclin-dependent kinase 1 (CDK1), reducing cell proliferation in peritoneal mesothelioma models by 58–75% .
- Comparison : The piperazine-ethyl group in 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine may offer better solubility than 1f’s thiazole-indole substituents, but 1f shows superior in vivo efficacy .
Kinase Inhibition
FGFR1 Inhibitors :
TNIK Inhibitors :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility/Storage | Key Substituent |
|---|---|---|---|
| This compound | 230.32 | Not reported | Piperazine-ethyl |
| 3-(Piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine | 216.28 | Stable at 2–8°C, moisture-sensitive | Piperazine-methyl |
| 1f | ~400 (estimated) | Likely lipophilic | Thiazole-indole |
| FGFR1 Inhibitor (Compound 1) | ~350 (estimated) | Enhanced via trifluoromethyl | 5-CF₃, methoxyphenyl |
Biological Activity
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H18N
- Molecular Weight : 230.32 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a piperazine substituent that is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the function and activity of these proteins. Inhibition of specific kinases can lead to therapeutic effects in various diseases, particularly cancer.
Target Kinases
Research has indicated that this compound selectively inhibits certain kinases associated with cancer proliferation and survival:
- c-Met Kinase : A receptor tyrosine kinase involved in cell growth and differentiation. Inhibition of c-Met has been linked to reduced tumor growth in various cancer models.
- CDK9 Kinase : Involved in regulating the cell cycle and transcription. Inhibitors of CDK9 have shown promise in treating cancers by inducing apoptosis in malignant cells.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various derivatives of pyrrolo[2,3-b]pyridine against multiple cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | A549 | 0.82 ± 0.08 |
| 7c | HepG2 | 1.00 ± 0.11 |
| 7c | MCF-7 | 0.93 ± 0.28 |
| 7c | PC-3 | 0.92 ± 0.17 |
| 7c | c-Met | 0.506 |
These results indicate that compound 7c exhibits potent cytotoxicity across several cancer cell lines, with particular efficacy against c-Met kinase, suggesting its potential as an anticancer agent .
Case Study 1: Antitumor Activity
In a preclinical study involving xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase in A549 lung cancer cells .
Case Study 2: Kinase Inhibition Profile
A docking study revealed that the compound binds effectively to the active site of c-Met kinase, stabilizing it in an inactive conformation. This interaction was characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues .
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and pyrrolo[2,3-b]pyridine precursors. Variants have been synthesized to enhance potency and selectivity towards specific kinases.
Q & A
Q. What are the key synthetic strategies for pyrrolo[2,3-b]pyridine derivatives with piperazine substituents?
- Methodological Answer : The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core through alkylation, Suzuki-Miyaura coupling, or nucleophilic substitution. For example:
-
Alkylation : N-Alkylation of the pyrrolo[2,3-b]pyridine nitrogen using benzyl bromide or methyl iodide under basic conditions (e.g., NaH/THF) .
-
Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile/ethanol at 70°C .
-
Suzuki Coupling : Introduction of aryl groups via palladium-catalyzed cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) .
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Piperazine Incorporation : Piperazine derivatives are introduced via Mannich reactions or alkylation of the ethyl linker. For example, L-745,870 (a dopamine D4 ligand) uses a piperazinylmethyl substituent .
Table 1 : Representative Synthetic Routes
Q. Which spectroscopic methods are most effective for characterizing these compounds?
- Methodological Answer : Structural validation relies on:
- ¹H/¹³C NMR : To confirm substitution patterns and coupling constants (e.g., J = 4.7 Hz for pyrrole protons) .
- HRMS : For exact mass determination (e.g., C7H5FClN2 [M+H]+: 171.0120 observed vs. 171.0123 calculated) .
- X-ray Crystallography : To resolve stereochemistry, as seen in the single-crystal study of a piperidine-linked derivative (R factor = 0.039) .
- ¹⁹F NMR : For fluorinated derivatives (δ = -172.74 ppm) .
Q. What are the primary biological targets investigated for this compound class?
- Methodological Answer : Key targets include:
- Dopamine Receptors : Derivatives like L-745,870 and CPPMA show nanomolar affinity for D4 receptors, validated via radioligand binding assays .
- Kinases : FGFR1–3 inhibitors (IC50 = 7–25 nM) and DYRK1A inhibitors (IC50 < 100 nM) .
- Antitumor Agents : Nortopsentin analogues induce apoptosis in mesothelioma models via CDK1 inhibition and survivin downregulation .
Advanced Questions
Q. How does the substitution pattern on the piperazine ring influence selectivity toward dopamine receptors?
- Methodological Answer : Substituents on the piperazine ring modulate receptor affinity and selectivity:
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Electron-Withdrawing Groups : 4-Iodo (L-750,667) vs. 4-chloro (L-745,870) substituents alter D4 binding by affecting π-π stacking and hydrophobic interactions .
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Linker Flexibility : Ethyl linkers (vs. methyl) may enhance conformational adaptability, improving receptor fit.
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Assay Design : Competitive binding assays using [³H]spiperone in HEK293 cells expressing D4 receptors quantify Ki values .
Table 2 : Piperazine Substituent Effects on Dopamine Receptor Affinity
Compound Piperazine Substituent D4 Ki (nM) Selectivity (D4 vs. D2) Reference L-745,870 4-Chlorophenyl 0.4 >1000-fold CPPMA 4-Chlorophenyl 1.2 >500-fold
Q. What experimental approaches are used to determine the kinase inhibitory profile of these derivatives?
- Methodological Answer : Kinase inhibition is assessed via:
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In Vitro Kinase Assays : Recombinant kinases (e.g., FGFR1, DYRK1A) are incubated with ATP and substrates; IC50 values are calculated using fluorescence polarization .
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Cell-Based Assays : Antiproliferative effects in cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma) with EC50 determination .
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Selectivity Screening : Kinase profiling panels (e.g., 50+ kinases) to identify off-target effects .
Table 3 : Kinase Inhibitory Data
Compound Target IC50 (nM) Cell Model Reference 4h (FGFR inhibitor) FGFR1 7 HEK293 30 (DYRK1A inhibitor) DYRK1A 50 N/A
Q. How can researchers address discrepancies in structure-activity relationship (SAR) data across different studies?
- Methodological Answer : Contradictions arise from assay variability or compound purity. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
